CPhosPdG3

Catalog No.
S3289330
CAS No.
1447963-73-6
M.F
C41H54N3O3PPdS
M. Wt
806.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
CPhosPdG3

CAS Number

1447963-73-6

Product Name

CPhosPdG3

IUPAC Name

2-(2-dicyclohexylphosphanylphenyl)-1-N,1-N,3-N,3-N-tetramethylbenzene-1,3-diamine;methanesulfonate;palladium(2+);2-phenylaniline

Molecular Formula

C41H54N3O3PPdS

Molecular Weight

806.3 g/mol

InChI

InChI=1S/C28H41N2P.C12H10N.CH4O3S.Pd/c1-29(2)25-19-13-20-26(30(3)4)28(25)24-18-11-12-21-27(24)31(22-14-7-5-8-15-22)23-16-9-6-10-17-23;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;1-5(2,3)4;/h11-13,18-23H,5-10,14-17H2,1-4H3;1-6,8-9H,13H2;1H3,(H,2,3,4);/q;-1;;+2/p-1

InChI Key

QAUJHLYEFTZVSE-UHFFFAOYSA-M

SMILES

CN(C)C1=C(C(=CC=C1)N(C)C)C2=CC=CC=C2[PH+](C3CCCCC3)C4CCCCC4.CS(=O)(=O)O.C1=CC=C([C-]=C1)C2=CC=CC=C2[NH-].[Pd+2]

Solubility

not available

Canonical SMILES

CN(C)C1=C(C(=CC=C1)N(C)C)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4.CS(=O)(=O)[O-].C1=CC=C([C-]=C1)C2=CC=CC=C2N.[Pd+2]

Application in Organic Synthesis

Field: Organic Chemistry

Summary of the Application: “CPhosPdG3” is a modified G3 precatalyst (G3′). It has been synthesized by Buchwald and coworkers from second generation (G2) precatalyst by methylation of the amino group present on biphenyl backbone . It is a useful catalyst for various cross-coupling reactions .

Results or Outcomes: The 1H- and 31P-NMR spectra of the title complexes and some impurities, measured by various 1D and 2D techniques, were analyzed in detail . A simple method for the quick quality control (QC) of the precatalysts, suitable for routine use, was proposed .

Application in Quality Control

Field: Analytical Chemistry

Summary of the Application: “CPhosPdG3” can be used in the quality control (QC) of precatalysts . This is important in ensuring the effectiveness and reliability of these precatalysts in various chemical reactions .

Methods of Application: The quality control of the precatalysts is based on the assessment of the impurity content on the basis of the 1H-NMR spectra analysis . This involves the use of nuclear magnetic resonance (NMR) spectroscopy to analyze the spectra of the title complexes and some impurities .

Results or Outcomes: The method proposed for the quick quality control (QC) of the precatalysts was found to be suitable for routine use . This method allows for the effective identification and characterization of impurities in precatalysts .

Application in Data Science

Field: Data Science

Summary of the Application: It has the potential for disruptive innovation in science, industry, policy, and people’s lives .

Methods of Application: Data science is an interdisciplinary and pervasive paradigm where different theories and models are combined to transform data into knowledge (and value) .

Results or Outcomes: All these aspects are producing a change in the scientific method, in research and in the way our society makes decisions .

Application in Fine Organic Synthesis

Summary of the Application: “CPhosPdG3” is a palladium complex with phosphine ligands that are widely used catalysts in fine organic synthesis . This is particularly useful for C–C and C–heteroatom cross-coupling, homocoupling, and metathesis reactions .

Methods of Application: The application of “CPhosPdG3” in fine organic synthesis involves the use of palladium complexes with phosphine ligands . These complexes are prepared in multigram scale by a modified procedure .

Results or Outcomes: The use of “CPhosPdG3” in fine organic synthesis has resulted in the successful execution of various types of coupling reactions . This has greatly expanded the range of reactions that can be performed, thus increasing the versatility of organic synthesis .

Application in Nanotechnology

Field: Nanotechnology

Methods of Application: The application of “CPhosPdG3” in nanotechnology would involve the synthesis of palladium nanoparticles . These nanoparticles can be synthesized through various methods, including chemical reduction, thermal decomposition, and photochemical methods .

Results or Outcomes: The use of “CPhosPdG3” in nanotechnology has the potential to result in the creation of palladium nanoparticles with unique properties . These nanoparticles could be used in a wide range of applications, including catalysis, electronics, and medicine .

CPhosPdG3, known chemically as a palladacycle, is a specialized compound that serves primarily as a catalyst in various organic reactions, particularly in cross-coupling reactions. Its full name is 3-(diphenylphosphino)-1,2,4-triazole-palladium(II) complex. This compound is characterized by a palladium center coordinated with phosphine ligands, which enhances its reactivity and selectivity in synthetic applications. The molecular formula for CPhosPdG3 is C21H19N2PC_{21}H_{19}N_2P, with a molecular weight of approximately 344.36 g/mol .

CPhosPdG3 is primarily utilized in cross-coupling reactions, including:

  • Suzuki Coupling: This reaction involves the coupling of aryl halides with boronic acids to form biaryl compounds.
  • Sonogashira Coupling: This method couples terminal alkynes with aryl halides or pseudo-halides to produce substituted alkynes.
  • Negishi Coupling: In this reaction, organozinc compounds are coupled with organic halides.

These reactions are critical for synthesizing complex organic molecules, especially in pharmaceutical chemistry .

While CPhosPdG3 itself is not primarily studied for direct biological activity, the compounds synthesized using this catalyst often exhibit significant biological properties. For example, the products of cross-coupling reactions facilitated by CPhosPdG3 can include pharmaceuticals with antimicrobial, anticancer, and anti-inflammatory activities. The ability to create diverse molecular architectures through these reactions makes it a valuable tool in medicinal chemistry .

CPhosPdG3 can be synthesized through several methods, typically involving the coordination of palladium to phosphine ligands. The general steps include:

  • Preparation of Palladium Precursors: Palladium salts such as palladium acetate are commonly used.
  • Ligand Coordination: The phosphine ligand is introduced to form the palladacycle.
  • Purification: The final product is purified through techniques such as recrystallization or chromatography.

The synthesis often requires careful control of reaction conditions (temperature, solvent choice) to optimize yield and purity .

CPhosPdG3 finds extensive applications in:

  • Organic Synthesis: It is widely used as a catalyst for forming carbon-carbon and carbon-nitrogen bonds.
  • Pharmaceutical Development: The ability to create complex molecules makes it invaluable in drug discovery and development.
  • Material Science: It can also be used in synthesizing polymeric materials and other advanced materials .

Interaction studies involving CPhosPdG3 focus on its behavior in catalytic cycles and its interactions with substrates. Research indicates that the electronic properties of the phosphine ligand significantly influence the reactivity of the palladacycle. Studies have shown that variations in ligand structure can lead to different catalytic efficiencies and selectivities in cross-coupling reactions. Furthermore, understanding these interactions aids in optimizing reaction conditions for better yields .

Several compounds share similarities with CPhosPdG3, particularly other palladacycles used as catalysts. Here are some notable examples:

Compound NameKey FeaturesUnique Aspects
CPhosPdG1First generation palladacycleLess stability compared to CPhosPdG3
CPhosPdG2Second generation with improved reactivityHigher efficiency in certain reactions
XPhosPdUses a different phosphine ligandKnown for high selectivity in cross-couplings
DppfPdDiphosphine ligand-basedExcellent for coupling sterically hindered substrates

CPhosPdG3 stands out due to its unique combination of stability and reactivity, making it particularly effective for a broad range of synthetic applications while also being easier to handle compared to its predecessors .

The fundamental mechanistic framework of palladium-catalyzed cross-coupling reactions operates through a well-established catalytic cycle comprising three essential elementary steps: oxidative addition, transmetalation, and reductive elimination [1] [2]. This catalytic paradigm, which earned Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki the 2010 Nobel Prize in Chemistry, represents one of the most powerful synthetic methodologies for carbon-carbon and carbon-heteroatom bond formation [1].

The catalytic cycle initiates with the oxidative addition of an organic halide (R-X) to a low-valent palladium(0) complex, typically LnPd(0), resulting in the formation of an organopalladium(II) intermediate LnPd(R)(X) [1] [2]. The reactivity order for halides follows the sequence I > OTf > Br >> Cl, with aryl and 1-alkenyl halides activated by electron-withdrawing groups exhibiting enhanced reactivity toward oxidative addition [3]. This step increases both the oxidation state and coordination number of the palladium center, fundamentally altering its electronic properties and reactivity profile [4].

Following oxidative addition, the transmetalation step involves the transfer of an organic group (R') from an organometallic nucleophile to the palladium center, displacing the halide ligand and forming LnPd(R)(R') [1] [2]. This process is crucial for introducing the second coupling partner and often requires the presence of a base to facilitate the reaction. The transmetalation mechanism varies significantly depending on the nature of the organometallic reagent, with boronic acids in Suzuki-Miyaura reactions requiring different mechanistic pathways compared to organozinc reagents in Negishi couplings [5].

The catalytic cycle concludes with reductive elimination, wherein the two organic fragments undergo coupling to form the desired product R-R', simultaneously regenerating the active palladium(0) catalyst [1] [2]. This step occurs directly from the cis-diorganopalladium(II) intermediate, with trans isomers requiring prior isomerization to the corresponding cis complex [3]. The reductive elimination step is thermodynamically favored and typically proceeds with high efficiency, making it rarely rate-limiting in the overall catalytic process [4].

Modern understanding of palladium catalysis has revealed that monoligated palladium(0) species, denoted as L1Pd(0), often represent the most catalytically active intermediates in cross-coupling reactions [6] [7]. These twelve-electron species exhibit enhanced reactivity due to their coordinatively unsaturated nature, facilitating rapid oxidative addition and subsequent transformations [6]. The formation and stabilization of L1Pd(0) complexes have become central considerations in precatalyst design, as their efficient generation directly correlates with improved catalytic performance [8].

The mechanistic complexity of palladium-catalyzed cross-couplings extends beyond the simplified three-step cycle, encompassing multiple competing pathways and off-cycle processes that can significantly influence reaction outcomes [5]. Catalyst deactivation through formation of palladium black, ligand degradation, and formation of inactive palladium aggregates represents persistent challenges that must be addressed through careful precatalyst design and reaction optimization [9].

Unique Mechanistic Features of CPhosPdG3 in C–N and C–C Bond Formation

CPhosPdG3, bearing the methanesulfonato(2-dicyclohexylphosphino-2',4',6'-tri-i-propyl-1,1'-biphenyl)(2'-amino-1,1'-biphenyl-2-yl)palladium(II) structure, exhibits distinctive mechanistic characteristics that differentiate it from conventional palladium sources in both carbon-nitrogen and carbon-carbon bond formation reactions [10] [11]. The precatalyst's design incorporates a bulky biarylphosphine ligand (XPhos) chelated to a palladium center through an aminobiphenyl scaffold, creating a stable yet readily activatable catalyst system [10].

In carbon-nitrogen bond formation reactions, particularly Buchwald-Hartwig aminations, CPhosPdG3 demonstrates exceptional activity toward challenging electrophiles including aryl chlorides and sterically hindered substrates [10] [11]. The mechanistic pathway involves initial activation of the precatalyst through base-mediated deprotonation of the aminobiphenyl moiety, generating the active L1Pd(0) species [12] [9]. This activation process eliminates carbazole as a byproduct, which, while generally inert, can occasionally interfere with reaction outcomes in sensitive transformations [12].

The unique steric and electronic environment provided by the XPhos ligand in CPhosPdG3 facilitates oxidative addition to electron-rich and sterically demanding aryl halides that prove challenging for many conventional catalyst systems [10] [11]. The bulky isopropyl substituents on the biphenyl backbone create a protective pocket around the palladium center, preventing catalyst deactivation while maintaining accessibility for substrate coordination [13]. This architectural feature proves particularly advantageous in room-temperature amination reactions where catalyst longevity is crucial for achieving high conversions [11].

For carbon-carbon bond formation, CPhosPdG3 exhibits remarkable proficiency in Suzuki-Miyaura cross-coupling reactions involving unstable boronic acids and heterocyclic partners [10] [14]. The mechanistic advantages stem from the rapid generation of the active catalyst under mild conditions, minimizing competing decomposition pathways that plague traditional in situ catalyst generation methods [12]. The precatalyst's ability to operate effectively with weak carbonate bases contrasts favorably with first-generation systems requiring strong alkoxide bases [12].

The transmetalation step in CPhosPdG3-catalyzed Suzuki-Miyaura reactions proceeds through a distinctive pathway facilitated by the electron-rich phosphine ligand [7]. Computational studies have revealed that the bulky ligand environment accelerates transmetalation rates while suppressing competing protodeboronation of sensitive boronic acid partners [6]. This mechanistic advantage proves particularly valuable when coupling heteroaryl boronic acids, which are notoriously prone to degradation under typical cross-coupling conditions [6].

Reductive elimination from CPhosPdG3-derived intermediates occurs with enhanced facility due to the steric pressure exerted by the bulky XPhos ligand [7]. The crowded coordination environment destabilizes the diorganopalladium(II) intermediate, thermodynamically favoring product formation and catalyst turnover [9]. This effect is particularly pronounced in the formation of sterically congested biaryl products, where the ligand's bulk paradoxically facilitates rather than inhibits the desired transformation [10].

The precatalyst's performance in challenging coupling reactions involving multiple sterically demanding substituents highlights its unique mechanistic attributes [10] [11]. Unlike traditional catalyst systems that suffer from decreased activity with increasing substrate bulk, CPhosPdG3 often exhibits enhanced selectivity and efficiency under these conditions. This counterintuitive behavior reflects the optimized steric and electronic matching between the ligand environment and substrate requirements [13].

Activation Pathways: In Situ Generation of Active Species from Precatalyst

The activation of CPhosPdG3 to generate catalytically active L1Pd(0) species represents a carefully orchestrated process that distinguishes third-generation Buchwald precatalysts from their predecessors [10] [12]. Unlike conventional palladium sources requiring external reducing agents or harsh conditions, CPhosPdG3 undergoes facile activation under mild basic conditions commonly employed in cross-coupling reactions [9].

The activation mechanism initiates with base-mediated deprotonation of the aminobiphenyl nitrogen atom, triggering a cascade of bond rearrangements that ultimately lead to palladium(0) formation [12] [9]. The methanesulfonate anion, serving as a non-coordinating yet activating ligand, facilitates this process by providing an optimal leaving group that stabilizes the resulting intermediates [10] [12]. This design feature represents a significant advancement over second-generation precatalysts employing chloride ligands, which often impede activation under mild conditions [12].

Kinetic studies have revealed that CPhosPdG3 activation proceeds through a first-order process with respect to both precatalyst and base concentration [9]. The activation rate exhibits strong dependence on base strength, with phosphate and carbonate bases providing optimal conditions for rapid yet controlled catalyst generation [12]. Stronger bases such as alkoxides, while accelerating activation, can lead to catalyst decomposition and reduced overall efficiency [9].

The formation of the active L1Pd(0) species occurs through a chelate-assisted mechanism wherein the phosphine ligand remains coordinated throughout the activation process [9]. This coordination prevents formation of ligand-free palladium species that rapidly aggregate into catalytically inactive palladium black [8]. The resulting monoligated complex exhibits optimal reactivity for oxidative addition while maintaining sufficient stability for practical synthetic applications [6].

Temperature effects on CPhosPdG3 activation reveal an optimal window between 25-80°C for most applications [10] [11]. Below this range, activation rates become prohibitively slow, while elevated temperatures can lead to competing decomposition pathways [12]. The precatalyst's thermal stability represents a significant practical advantage, allowing for straightforward handling and storage under ambient conditions [10] [14].

Solvent effects play a crucial role in determining activation efficiency and subsequent catalytic performance [10] [11]. Polar aprotic solvents such as dimethylformamide and dimethyl sulfoxide facilitate rapid activation while maintaining catalyst stability [14]. Conversely, protic solvents can interfere with the activation process through competitive coordination to the palladium center [9].

The byproduct formation during CPhosPdG3 activation merits careful consideration in reaction design [12]. The elimination of carbazole, while generally innocuous, can consume electrophilic coupling partners in certain transformations [9]. This consideration has driven the development of fourth and fifth-generation precatalysts designed to minimize problematic byproduct formation [12].

Spectroscopic monitoring of CPhosPdG3 activation using 31P nuclear magnetic resonance spectroscopy has provided detailed insights into the temporal evolution of catalytic species [9]. The characteristic downfield shift of the phosphorus signal upon activation serves as a reliable indicator of successful catalyst generation [6]. These studies have also revealed the presence of multiple palladium-containing species in solution, emphasizing the dynamic nature of the catalyst system [9].

Influence of Ligand Architecture on Catalytic Cycle Dynamics

The architectural features of the XPhos ligand in CPhosPdG3 exert profound influence on every stage of the catalytic cycle, creating a uniquely optimized environment for cross-coupling transformations [13] [15]. The biarylphosphine framework combines electronic richness with substantial steric bulk, properties that work synergistically to enhance catalytic performance across diverse substrate classes [6] [7].

The electron-donating character of the dicyclohexylphosphino moiety accelerates oxidative addition by increasing electron density at the palladium center [13] [7]. This electronic enhancement proves particularly valuable when coupling electron-rich aryl halides that typically exhibit sluggish reactivity toward oxidative addition [10]. Computational studies have quantified this effect, demonstrating reduced activation barriers for challenging electrophiles when employing electron-rich phosphine ligands [5] [16].

Steric parameters of the XPhos ligand, quantified through cone angle and percent buried volume measurements, create a precisely tuned environment around the palladium center [15] [7]. The bulky isopropyl substituents at the 2', 4', and 6' positions of the biphenyl backbone generate sufficient steric pressure to destabilize inactive bisligated Pd(L)2 complexes while maintaining optimal reactivity in the monoligated state [6] [9]. This balance represents a critical design feature that distinguishes effective precatalysts from less active alternatives [7].

The conformational flexibility of the XPhos ligand allows for dynamic adaptation during different stages of the catalytic cycle [15]. During oxidative addition, the ligand adopts a conformation that maximizes accessibility to the palladium center, facilitating substrate approach and coordination [15]. Following oxidative addition, conformational rearrangement creates an environment optimized for transmetalation and subsequent reductive elimination [15].

Ligand-substrate interactions play a crucial role in determining reaction selectivity and efficiency [15] [7]. The aromatic backbone of XPhos can engage in favorable π-π stacking interactions with aromatic substrates, pre-organizing reactive complexes and lowering activation barriers [15]. These non-covalent interactions prove particularly important in reactions involving heteroaromatic coupling partners, where specific orientations can dramatically influence reaction outcomes [7].

The influence of ligand architecture extends to the transmetalation step, where the steric environment around palladium affects both the approach of nucleophilic coupling partners and the departure of leaving groups [7]. Computational analyses have revealed that optimal transmetalation rates require a delicate balance between accessibility and steric activation [5]. The XPhos ligand achieves this balance through its rigid backbone combined with flexible substituents [13].

Reductive elimination rates show strong correlation with ligand steric parameters, with bulkier ligands generally facilitating faster product formation [7] [5]. The mechanism involves dissociative loss of stabilizing interactions between the ligand and palladium, creating a coordinatively unsaturated intermediate that readily undergoes reductive elimination [4]. The XPhos ligand's architecture optimizes this process by providing sufficient steric pressure without completely inhibiting substrate coordination [7].

Catalyst deactivation pathways are also influenced by ligand architecture, with the XPhos framework providing protection against common decomposition modes [9]. The bulky substituents prevent formation of inactive palladium clusters while the electron-rich phosphine center stabilizes low-valent palladium intermediates [6]. This protective effect extends catalyst lifetime and enables operation under challenging reaction conditions [10] [11].

Comparative Mechanistic Studies: CPhosPdG3 vs. Other Buchwald Precatalysts

Systematic comparative studies between CPhosPdG3 and other generations of Buchwald precatalysts have revealed significant mechanistic distinctions that account for their differential performance profiles [12] [9] [7]. These investigations encompass activation kinetics, substrate scope, and operational characteristics across representative cross-coupling transformations [9].

First-generation (G1) Buchwald precatalysts, while pioneering in their design, require stronger bases and elevated temperatures for effective activation [12]. The phenethylamine scaffold in G1 systems necessitates deprotonation with amide bases below room temperature or alkoxide bases at ambient temperature [12]. In contrast, CPhosPdG3 operates efficiently with weak carbonate or phosphate bases, representing a substantial improvement in operational simplicity [10] [12].

Second-generation (G2) precatalysts incorporate an aminobiphenyl scaffold similar to CPhosPdG3 but retain chloride as the anionic ligand [12]. While this modification enables activation with weaker bases compared to G1 systems, the chloride ligand can participate in competing reactions and occasionally interferes with sensitive substrates [12]. The methanesulfonate ligand in CPhosPdG3 eliminates these complications while providing superior solubility in organic media [10] [12].

Activation rate studies reveal that CPhosPdG3 achieves faster catalyst generation than both G1 and G2 analogues under identical conditions [9]. Time-course analysis of cross-coupling reactions demonstrates shorter induction periods and more rapid achievement of steady-state kinetics with the G3 system [12]. This kinetic advantage translates to reduced reaction times and improved efficiency in practical applications [10] [11].

Substrate scope comparisons highlight the superior performance of CPhosPdG3 with challenging coupling partners [10] [12]. Electron-rich aryl chlorides, sterically hindered substrates, and sensitive heterocyclic partners all show enhanced reactivity with the G3 precatalyst compared to earlier generations [10] [11]. These improvements stem from the optimized ligand environment and more efficient activation process [7].

Catalyst loading studies reveal that CPhosPdG3 typically operates effectively at lower loadings than G1 and G2 precatalysts [10] [12]. This advantage reflects both improved activation efficiency and enhanced catalyst stability under reaction conditions [9]. Reduced catalyst requirements translate to improved economics and simplified purification procedures [11].

Temperature dependence studies show that CPhosPdG3 maintains activity across a broader temperature range than earlier precatalyst generations [10]. While G1 systems often require elevated temperatures for optimal performance, CPhosPdG3 operates efficiently at room temperature for many transformations [12]. This operational flexibility proves particularly valuable for temperature-sensitive substrates and products [11].

Fourth and fifth-generation (G4 and G5) precatalysts address the carbazole byproduct issue inherent to G2 and G3 systems through modified aminobiphenyl scaffolds [12]. While these newer systems eliminate problematic byproduct formation, they generally exhibit comparable or slightly reduced activity compared to CPhosPdG3 [12]. The choice between G3 and later generation precatalysts often depends on substrate sensitivity and byproduct tolerance [9].

Ligand compatibility studies demonstrate that the G3 framework accommodates a broader range of phosphine ligands than earlier generations [12]. The methanesulfonate ligand's superior leaving group ability enables formation of precatalysts with extremely bulky phosphines that prove incompatible with G1 and G2 scaffolds [12]. This compatibility extends the utility of the precatalyst platform across diverse reaction types [9].

Computational analyses of the different precatalyst generations reveal distinct activation energy profiles and intermediate stabilities [5]. CPhosPdG3 exhibits lower barriers for both activation and subsequent catalytic steps compared to G1 and G2 analogues [16]. These theoretical insights provide mechanistic rationale for the experimentally observed performance differences [5].

Theoretical and Computational Approaches to Mechanistic Elucidation

Density functional theory (DFT) calculations have emerged as indispensable tools for understanding the mechanistic intricacies of CPhosPdG3-catalyzed transformations, providing atomic-level insights that complement experimental observations [5] [16]. These computational investigations have successfully elucidated reaction pathways, identified rate-determining steps, and predicted optimal reaction conditions for diverse cross-coupling processes [5].

Modern DFT methodologies, particularly those employing hybrid functionals such as B3LYP and M06, have proven highly effective for modeling palladium-catalyzed reactions [5] [16]. These approaches accurately reproduce experimental activation energies and reaction thermodynamics while providing detailed mechanistic information about transition state structures and intermediate geometries [16]. The computational treatment of CPhosPdG3 systems requires careful consideration of relativistic effects for palladium and appropriate dispersion corrections for large ligand systems [17].

Computational studies of CPhosPdG3 activation have revealed the detailed mechanism by which the precatalyst generates active L1Pd(0) species [5]. DFT calculations demonstrate that base-mediated deprotonation occurs preferentially at the aminobiphenyl nitrogen, triggering a cascade of bond reorganizations that culminate in palladium reduction [16]. These studies have identified key transition states and provided activation energy profiles that rationalize experimental observations regarding base strength and temperature effects [5].

The oxidative addition step in CPhosPdG3-catalyzed reactions has been extensively investigated using computational methods [5] [16]. DFT calculations reveal that the reaction proceeds through a concerted mechanism for most aryl halides, with the bulky XPhos ligand facilitating substrate approach through favorable pre-coordination interactions [5]. Computational analysis of activation barriers across diverse electrophiles has provided quantitative understanding of the observed reactivity trends [16].

Transmetalation mechanisms in CPhosPdG3 systems have been elucidated through combined experimental and computational studies [5]. DFT calculations demonstrate that the electron-rich phosphine ligand accelerates nucleophile coordination while the steric environment influences the geometry of key transition states [16]. These insights have proven crucial for understanding base effects and optimizing reaction conditions for challenging coupling partners [5].

Reductive elimination from CPhosPdG3-derived intermediates has been computationally modeled to understand the influence of ligand architecture on product formation rates [5] [16]. DFT studies reveal that the bulky XPhos ligand destabilizes the diorganopalladium(II) intermediate through steric interactions, lowering the barrier for reductive elimination [5]. This computational insight provides mechanistic rationale for the enhanced activity observed with sterically demanding substrates [16].

Advanced computational techniques including microkinetic modeling have been applied to understand the complete CPhosPdG3 catalytic cycle [18]. These approaches simulate realistic reaction conditions by incorporating concentration effects, competing pathways, and catalyst deactivation processes [18]. Microkinetic analysis has successfully predicted optimal catalyst loadings and identified conditions that maximize catalytic efficiency [18].

Quantum chemical calculations have also investigated ligand exchange processes that occur during CPhosPdG3 catalysis [18]. These studies reveal dynamic equilibria between different palladium-ligand complexes and their influence on overall catalytic performance [18]. Understanding these equilibria has proven crucial for explaining concentration effects and optimizing reaction stoichiometry [18].

Machine learning approaches are increasingly being applied to predict optimal conditions for CPhosPdG3-catalyzed reactions [5]. These methods combine experimental databases with computational descriptors to identify correlations between molecular structure and reactivity [5]. Such approaches show promise for accelerating reaction development and expanding substrate scope through predictive modeling [5].

Computational investigations of catalyst deactivation pathways have provided insights into factors that limit CPhosPdG3 performance [5] [16]. DFT studies of palladium aggregation, ligand degradation, and competing side reactions have identified strategies for extending catalyst lifetime [16]. These mechanistic insights inform precatalyst design principles and reaction optimization strategies [5].

Recent advances in computational methodology, including the development of more accurate functionals and improved treatment of solvation effects, continue to enhance the precision of theoretical predictions for CPhosPdG3 systems [16] [17]. These methodological improvements enable increasingly sophisticated modeling of complex reaction mechanisms and provide more reliable guidance for experimental design [5].

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

805.26583 g/mol

Monoisotopic Mass

805.26583 g/mol

Heavy Atom Count

50

Dates

Last modified: 04-14-2024

Explore Compound Types